4-Sec-butoxybenzaldehyde
Overview
Description
4-Sec-butoxybenzaldehyde, also known as 4-butoxybenzaldehyde, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde where the hydrogen atom at the para position is replaced by a sec-butoxy group. This compound is known for its applications in various chemical syntheses and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Sec-butoxybenzaldehyde can be synthesized through the reaction of 4-hydroxybenzaldehyde with sec-butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+sec-Butyl bromideK2CO3,Solventthis compound
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 4-sec-butoxybenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 4-sec-butoxybenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aldehyde group can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Sec-butoxybenzoic acid.
Reduction: 4-Sec-butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
4-Sec-butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavorings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Sec-butoxybenzaldehyde involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a sec-butoxy group.
4-Fluorobenzaldehyde: Contains a fluorine atom at the para position instead of a sec-butoxy group.
4-Nitrobenzaldehyde: Has a nitro group at the para position.
Uniqueness: 4-Sec-butoxybenzaldehyde is unique due to the presence of the sec-butoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other benzaldehyde derivatives may not be suitable.
Properties
IUPAC Name |
4-butan-2-yloxybenzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGUGAYXITWSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342065 | |
Record name | 4-Sec-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104174-29-0 | |
Record name | 4-(1-Methylpropoxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104174-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Sec-butoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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